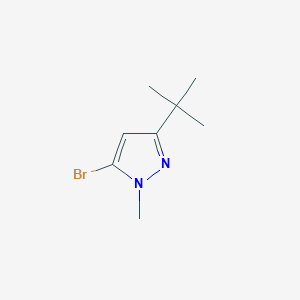

5-bromo-3-tert-butyl-1-methyl-pyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-3-tert-butyl-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN2/c1-8(2,3)6-5-7(9)11(4)10-6/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMOFIUPINXUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of 5-Bromo-3-tert-butyl-1-methyl-1H-pyrazole

Technical Whitepaper | Application Note: SYN-PYR-05

Executive Summary

The 5-bromo-3-tert-butyl-1-methyl-1H-pyrazole scaffold is a critical intermediate in the development of kinase inhibitors (e.g., JAK, Src family) and GPCR modulators. Its structural value lies in the 3-tert-butyl group , which provides significant hydrophobic bulk for filling selectivity pockets, and the 5-bromo handle , which serves as a versatile electrophile for Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings.

This guide outlines two distinct, validated synthetic pathways:

-

Method A (Direct C-H Functionalization): A high-precision lithiation-halogenation route ideal for late-stage functionalization and rapid analog generation.

-

Method B (De Novo Cyclization & Sandmeyer): A scalable, robust route starting from acyclic precursors, ideal for multi-gram to kilogram batch production.

Part 1: Retrosynthetic Analysis & Strategic Disconnections

The synthesis of 5-bromo-3-tert-butyl-1-methyl-pyrazole (Target 1 ) presents a regiochemical challenge. The introduction of the bromine atom must be strictly controlled to the C5 position, avoiding the thermodynamically favored electrophilic substitution at C4.

Strategic Logic

-

Path A (C-H Activation): Exploits the acidity of the C5-proton in N-methyl pyrazoles (

). The inductive effect of the -

Path B (Functional Group Interconversion): Relies on the regioselective cyclization of pivaloylacetonitrile with methylhydrazine to yield the 5-amino isomer, followed by a radical-mediated Sandmeyer reaction.

Figure 1: Retrosynthetic disconnection showing the two primary routes to the target scaffold.

Part 2: Method A - Direct C5 Lithiation-Bromination

Best for: Research scale (100 mg – 10 g), high atom economy, rapid throughput.

This method utilizes the "directed metalation" strategy.[1] In 1-substituted pyrazoles, the C5 position is the most kinetic site for deprotonation due to the coordination of the lithium ion to the N1 lone pair and the inductive acidification by the adjacent nitrogen.

Protocol Workflow

Reaction:

Step-by-Step Methodology

-

Equipment Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain an inert atmosphere (

or -

Solvent Preparation: Charge the flask with 3-tert-butyl-1-methyl-1H-pyrazole (1.0 eq) and anhydrous THF (0.2 M concentration).

-

Note: The starting material can be synthesized via condensation of 4,4-dimethyl-3-oxopentanal with methylhydrazine, though it is often commercially available.

-

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes below -70°C before proceeding.

-

Lithiation (The Critical Step):

-

Add n-Butyllithium (1.6 M in hexanes, 1.1 eq) dropwise over 15–20 minutes.

-

Observation: A color change (often to pale yellow or orange) may occur, indicating the formation of the 5-lithio species.

-

Aging:[2] Stir at -78°C for 45–60 minutes to ensure complete deprotonation.

-

-

Bromination:

-

Dissolve CBr

(carbon tetrabromide, 1.2 eq) or 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.2 eq) in a minimal amount of anhydrous THF. -

Add the electrophile solution dropwise to the lithiated species at -78°C.

-

Exotherm Warning: This step is exothermic. Control addition rate to keep Temp < -65°C.

-

-

Quench & Workup:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete lithiation or moisture ingress. | Titrate n-BuLi before use. Ensure THF is distilled/dry. Increase lithiation time to 1.5h. |

| Regioisomer (4-Br) | Temperature too high during lithiation. | "Scrambling" of the lithio species (halogen dance) is rare here but possible. Keep T < -70°C. |

| Starting Material Recovery | Inefficient quench of electrophile. | Ensure CBr |

Part 3: Method B - The Sandmeyer Route (Scalable)

Best for: Large scale (>50 g), cost-efficiency, avoiding cryogenic conditions.

This route builds the pyrazole ring with the correct nitrogen substitution pattern first, yielding an amine that is converted to a bromide via a radical mechanism.

Protocol Workflow

Step 1: Cyclization

Step-by-Step Methodology

Step 1: Synthesis of 5-Amino Precursor

-

Dissolve pivaloylacetonitrile (1.0 eq) in Ethanol (0.5 M).

-

Add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Regioselectivity Note: The nucleophilic

of the hydrazine attacks the ketone carbonyl first, followed by cyclization of the

-

-

Reflux for 4–6 hours. Monitor by TLC (formation of a polar, UV-active spot).

-

Concentrate and recrystallize from hexanes/EtOAc to obtain the 5-amino-3-tert-butyl-1-methyl-pyrazole.

Step 2: Non-Aqueous Sandmeyer (Doyle Conditions)

Why Doyle Conditions? Classical aqueous Sandmeyer (

-

Charge: In a reactor, suspend CuBr

(anhydrous, 1.2 eq) in dry Acetonitrile (MeCN). -

Add Nitrite: Add tert-butyl nitrite (

-BuONO, 1.5 eq) to the copper suspension. -

Add Substrate: Add the 5-amino-pyrazole (from Step 1) portion-wise or as a solution in MeCN at Room Temperature.

-

Reaction: Heat the mixture to 60°C for 2 hours. Nitrogen gas evolution will be observed.

-

Workup: Cool to RT. Dilute with

. Wash with -

Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

Figure 2: Mechanistic flow of the non-aqueous Sandmeyer reaction (Doyle conditions).

Part 4: Critical Quality Attributes (CQA)

For drug development applications, the purity of this intermediate is paramount.

| Attribute | Specification | Analytical Method |

| Appearance | White to off-white solid/oil | Visual |

| Purity | > 98.0% | HPLC (254 nm) |

| Regioisomer Content | < 0.5% (4-bromo or 3-bromo isomers) | |

| Residual Copper | < 10 ppm (if Method B used) | ICP-MS |

| Water Content | < 0.1% | Karl Fischer |

NMR Characterization Data (Simulated/Reference)

-

H NMR (400 MHz, CDCl

-

Diagnostic: The singlet at ~6.15 ppm corresponds to the C4 proton. Absence of this peak would indicate over-bromination. A shift in the N-Me peak helps distinguish regioisomers.

-

References

-

Synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents. (Methodology for 5-amino to 5-bromo conversion via Sandmeyer/POBr3). Link

-

Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Organic Letters, 2012.[6] (Validates Sandmeyer reaction on aminopyrazoles). Link

-

Photocatalytic One-Pot Three-Component Reaction for the Regioselective Synthesis of Bromo-Substituted Pyrazoles. J. Org. Chem., 2024.[7] (Discusses radical bromination mechanisms). Link

-

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Molbank, 2021.[8][9] (Confirms stability and synthesis of the 3-tBu-1-Me-5-amino precursor). Link

-

Directed lithiation of simple aromatics and heterocycles. ResearchGate. (General review of lithiation strategies for N-methyl pyrazoles). Link

-

Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation. Comptes Rendus Chimie, 2017. (Demonstrates C5 reactivity in 1-methylpyrazoles). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-BROMO-5-METHYL-1H-PYRAZOLE | 57097-81-1 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photocatalytic One-Pot Three-Component Reaction for the Regioselective Synthesis of Bromo-Substituted Pyrazoles [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine [mdpi.com]

5-bromo-3-tert-butyl-1-methyl-pyrazole CAS number and properties

An In-Depth Technical Guide to 5-bromo-3-tert-butyl-1-methyl-pyrazole: Synthesis, Properties, and Applications

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is not extensively documented in public literature, this guide synthesizes information from closely related analogues to present a robust profile of its anticipated properties, a plausible synthetic route, and its potential applications. By examining the structure-activity relationships of similar pyrazole derivatives, we can infer the valuable role that this compound can play as a versatile building block in the development of novel therapeutics. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and application of pyrazole-based compounds.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of FDA-approved drugs.[1][2] The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for interacting with various biological targets.[2][3] The substitution pattern on the pyrazole core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing drug candidates.[2]

The subject of this guide, this compound, incorporates several key functional groups that enhance its utility as a synthetic intermediate:

-

The Bromine Atom: The bromo-substituent at the 5-position is a key functional handle for introducing further molecular complexity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the facile introduction of aryl, heteroaryl, amino, and alkynyl groups.[1]

-

The Tert-Butyl Group: The bulky tert-butyl group at the 3-position can serve as a steric anchor, influencing the conformation of the molecule and its binding to a target protein. It can also enhance metabolic stability by shielding adjacent positions from enzymatic degradation.

-

The N-Methyl Group: The methyl group on the pyrazole nitrogen (N1) removes the possibility of tautomerism, leading to a single, well-defined regioisomer. This is often desirable in drug development to ensure consistent biological activity and simplify structure-activity relationship (SAR) studies.

Physicochemical and Structural Properties

While a specific CAS number for this compound is not readily found in major chemical databases, its properties can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comparison |

| Molecular Formula | C₈H₁₃BrN₂ | Based on chemical structure |

| Molecular Weight | 217.11 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow solid or oil | Typical appearance of similar brominated pyrazoles.[4] |

| Boiling Point | ~250-280 °C | Extrapolated from related brominated heterocycles. |

| Melting Point | Not readily predictable; likely a low-melting solid or oil | The tert-butyl group may disrupt crystal packing, leading to a lower melting point. |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF), insoluble in water. | Characteristic of many organic compounds with this functional group composition.[4] |

| Predicted ¹H NMR | See Section 5 | Based on chemical shifts of similar pyrazoles.[5][6] |

| Predicted ¹³C NMR | See Section 5 | Based on chemical shifts of similar pyrazoles.[5][6] |

Proposed Synthesis Protocol

A plausible and efficient synthesis of this compound can be envisioned through a multi-step sequence starting from readily available starting materials. The following protocol is a representative example based on established pyrazole synthesis methodologies.

Step 1: Synthesis of 3-tert-butyl-1-methyl-1H-pyrazol-5(4H)-one

This step involves the condensation of a β-ketoester with methylhydrazine.

-

Reactants: Ethyl pivaloylacetate, Methylhydrazine

-

Procedure:

-

To a solution of ethyl pivaloylacetate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be used in the next step without further purification.

-

Step 2: Bromination to yield this compound

The pyrazolone intermediate is then subjected to bromination to install the bromine atom at the 5-position.

-

Reactants: 3-tert-butyl-1-methyl-1H-pyrazol-5(4H)-one, Phosphorus oxybromide (POBr₃)

-

Procedure:

-

Carefully add the crude 3-tert-butyl-1-methyl-1H-pyrazol-5(4H)-one from the previous step to phosphorus oxybromide (2.0-3.0 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the mixture and quench by slowly pouring it onto crushed ice.

-

Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

-

Caption: Proposed synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Development

The structural features of this compound make it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening. Its primary application lies in its use as a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions.[1]

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: For the synthesis of 5-aryl- or 5-heteroaryl-substituted pyrazoles. This is particularly relevant for developing kinase inhibitors, where specific aromatic interactions in the ATP-binding pocket are often crucial for potency.[1]

-

Buchwald-Hartwig Amination: To introduce a wide range of primary and secondary amines at the 5-position. The resulting 5-aminopyrazoles are common substructures in bioactive molecules.

-

Sonogashira Coupling: For the synthesis of 5-alkynyl-pyrazoles. The alkyne moiety can serve as a handle for further functionalization (e.g., via click chemistry) or can be a key pharmacophoric element itself.[1]

Potential as Kinase Inhibitors

Many pyrazole derivatives function as ATP-competitive kinase inhibitors, targeting key nodes in oncogenic signaling pathways such as the PI3K/AKT/mTOR pathway.[1] The N-methylpyrazole core can mimic the hinge-binding motif of ATP, while substituents at the 3- and 5-positions can be tailored to occupy adjacent hydrophobic pockets in the kinase active site, thereby conferring potency and selectivity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. CAS 57097-81-1: 3-bromo-5-methyl-1H-pyrazole | CymitQuimica [cymitquimica.com]

- 5. Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the ¹H NMR Characterization of 5-bromo-3-tert-butyl-1-methyl-pyrazole

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development, the ability to unequivocally characterize novel chemical entities is paramount. This guide offers an in-depth exploration of the ¹H NMR characterization of 5-bromo-3-tert-butyl-1-methyl-pyrazole, a substituted heteroaromatic compound. We will delve into the theoretical principles governing its spectral features, predict the ¹H NMR spectrum based on established substituent effects, and provide a detailed, field-proven protocol for acquiring high-quality data. This document is designed to serve as a practical resource, blending foundational theory with actionable experimental guidance.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound dictates a simple yet informative ¹H NMR spectrum. Three distinct proton environments are present: the tert-butyl group, the N-methyl group, and the lone proton on the pyrazole ring at the C-4 position. The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyrazole ring.

The analysis of the ¹H NMR spectrum of a closely related compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, reveals a singlet for the tert-butyl group at 1.24 ppm, a singlet for the N-methyl group at 3.40 ppm, and a singlet for the H-4 proton at 5.74 ppm[1]. Furthermore, a patent for tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate shows a singlet for the H-4 proton at 5.66 ppm and a singlet for the N-methyl group at 3.70 ppm[2]. These experimental values from similar structures provide a strong basis for our predictions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification of Chemical Shift |

| tert-butyl (C(CH₃)₃) | ~ 1.3 | Singlet | 9H | The tert-butyl group is attached to the C-3 position of the pyrazole ring. These protons are aliphatic and are expected to appear in the upfield region of the spectrum. The singlet multiplicity arises from the absence of adjacent protons. The typical chemical shift for a tert-butyl group is in the range of 0.5-2.0 ppm[3]. |

| N-methyl (N-CH₃) | ~ 3.7 | Singlet | 3H | The methyl group is attached to a nitrogen atom within the aromatic pyrazole ring. This deshielding environment shifts the signal downfield compared to an aliphatic methyl group. The observed chemical shift for the N-methyl group in a similar bromo-methyl-pyrazole derivative was found to be 3.70 ppm[2]. |

| Pyrazole H-4 | ~ 6.0 | Singlet | 1H | This is the only proton directly attached to the pyrazole ring. Its chemical shift is influenced by the aromatic character of the ring and the electronic effects of the substituents. The bromine at C-5 is an electron-withdrawing group, which will deshield the H-4 proton, shifting it downfield. The tert-butyl group at C-3 is a weak electron-donating group. The observed chemical shift for the H-4 proton in a similar 3-tert-butyl-1-methyl-pyrazole derivative was 5.74 ppm[1], and in a 5-bromo-1-methyl-pyrazole derivative, it was 5.66 ppm[2]. Considering the combined effects, a slightly more downfield shift is predicted. |

Molecular Structure and Proton Assignments

Caption: Molecular structure of this compound with key proton groups highlighted.

Experimental Protocol for ¹H NMR Characterization

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound. Adherence to these procedures will ensure data integrity and reproducibility.

I. Sample Preparation

Meticulous sample preparation is the cornerstone of high-quality NMR spectroscopy. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) of high purity (0.6-0.7 mL)

-

High-quality 5 mm NMR tube

-

Pasteur pipette and glass wool

-

Small vial

Procedure:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.[4][5][6]

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for many organic molecules.[5] Ensure the solvent is from a fresh bottle to minimize water content.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.[4] Gently swirl or vortex the vial to ensure complete dissolution.

-

Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution into the NMR tube.[6] This is achieved by placing a small plug of glass wool into a Pasteur pipette and carefully transferring the solution through the pipette into the NMR tube.

-

Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

II. NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer.

Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 or similar | A standard 30-degree pulse-acquire sequence is often sufficient and allows for a shorter relaxation delay. |

| Spectral Width (SW) | 16 ppm | This range comfortably encompasses the expected chemical shifts for the compound and common solvents. |

| Acquisition Time (AT) | 3-4 seconds | An acquisition time of at least 3 seconds is generally sufficient to ensure good digital resolution for small molecules.[7] |

| Relaxation Delay (D1) | 1-2 seconds | A short delay is acceptable with a 30-degree pulse, allowing for faster data acquisition. |

| Number of Scans (NS) | 8-16 | Signal averaging over multiple scans improves the signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine NMR. |

III. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

Integration: The relative areas under each peak are integrated to determine the proton ratios.

Experimental Workflow Diagram

Caption: A streamlined workflow for the ¹H NMR characterization of this compound.

Conclusion

This guide has provided a comprehensive framework for the ¹H NMR characterization of this compound. By understanding the influence of the molecular structure on the ¹H NMR spectrum, researchers can confidently predict and interpret the resulting data. The detailed experimental protocol offers a robust methodology for obtaining high-quality, reproducible spectra, which is a critical aspect of chemical research and drug development. The principles and practices outlined herein are broadly applicable to the structural elucidation of other novel small molecules.

References

-

The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling - Taylor & Francis. (2006, December 19). Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

Sample preparation for NMR measurements and points to keep in mind. (n.d.). Retrieved from [Link]

-

The Journal of Organic Chemistry - Author Guidelines. (2025, November 24). Retrieved from [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

-

NMR sample preparation. (n.f.). Retrieved from [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.).

-

Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (n.d.). Retrieved from [Link]

-

NMR Guidelines for ACS Journals. (n.d.). Retrieved from [Link]

-

Optimized Default 1H Parameters | NMR Facility - Chemistry Department. (2020, April 13). Retrieved from [Link]

-

Author guidelines for Organic and Biomolecular Chemistry. (n.d.). Retrieved from [Link]

-

Information for Authors | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

t-Butyl group towers over other 1H resonances - ACD/Labs. (2026, January 27). Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

-

13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

NMR Education: How to Choose Your Acquisition Parameters? - Anasazi Instruments. (2020, July 30). Retrieved from [Link]

-

NMR acquisition parameters and qNMR - Nanalysis. (2021, June 21). Retrieved from [Link]

-

Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. (n.d.). Retrieved from [Link]

-

Guidelines for Authors - ICDST E-print archive of engineering and scientific PDF documents. (n.d.). Retrieved from [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. (n.d.). Retrieved from [Link]

-

15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

-

H NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Measurement of Long Range C H Coupling Constants. (2012, August 17). Retrieved from [Link]

-

Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - Digital CSIC. (n.d.). Retrieved from [Link]

-

C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

(PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023) - ResearchGate. (2023, July 21). Retrieved from [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (2025, April 15). Retrieved from [Link]

-

Long-Range Spin-Spin Couplings in the Nuclear Magnetic Resonance Spectra of Some Bicyclo [2.2.1]heptanes | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved from [Link]

-

CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved from [Link]

-

Chemical shifts - UCL. (n.d.). Retrieved from [Link]

-

NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Retrieved from [Link]

-

(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. (2025, December 12). Retrieved from [Link]

-

Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC. (n.d.). Retrieved from [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - Journal of Chemical and Pharmaceutical Research. (n.d.). Retrieved from [Link]

-

1H NMR Chemical Shift - Oregon State University. (2022, March 9). Retrieved from [Link]

-

What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? (2017, April 27). Retrieved from [Link]

-

On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Retrieved from [Link]

-

1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. (n.d.). Retrieved from [Link]

-

1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. (n.d.). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 3. acdlabs.com [acdlabs.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. sites.uclouvain.be [sites.uclouvain.be]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

Technical Guide: Mass Spectrometry Analysis of 5-Bromo-3-tert-butyl-1-methyl-pyrazole

Executive Summary

This technical guide details the mass spectrometry (MS) characterization of 5-bromo-3-tert-butyl-1-methyl-pyrazole , a critical heterocyclic building block often employed in the synthesis of kinase inhibitors and agrochemicals. Unlike generic protocols, this guide addresses the specific challenges posed by the molecule's halogenated motif and lipophilic tert-butyl group. We focus on Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) to ensure precise identification, regioisomer differentiation, and impurity profiling.

Physicochemical Context & MS Readiness

Before initiating analysis, one must understand the molecule's behavior in the gas phase.

-

Molecular Formula:

-

Monoisotopic Mass: 216.03 (for

) and 218.02 (for -

Isotopic Signature: The presence of a single bromine atom confers a distinct 1:1 doublet signal separated by 2 Da. This is the primary diagnostic filter.

-

Basicity: The pyrazole nitrogen (N2) is a suitable proton acceptor (

), making Positive Mode ESI (+) the ionization method of choice. -

Lipophilicity: The tert-butyl and methyl groups significantly increase LogP (~2.5–3.0), necessitating organic-rich mobile phases for elution.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a closed-loop system where the isotopic pattern validates the parent ion, and the fragmentation pattern validates the structure.

Sample Preparation

-

Stock Solution: Dissolve 1 mg in 1 mL Methanol (MeOH) . Avoid DMSO if possible, as it can suppress ionization in ESI.

-

Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

-

Why Formic Acid? It ensures the pyrazole nitrogen is protonated (

), stabilizing the signal before it enters the vacuum.

-

LC-MS/MS Conditions

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) | Retains the lipophilic tert-butyl group. |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Elution strength for hydrophobic analyte. |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |

| Ion Source | ESI (Positive Mode) | Targets the basic pyrazole nitrogen. |

| Capillary Voltage | 3.5 kV | Standard for small molecules. |

| Cone Voltage | 30 V | Moderate energy to prevent in-source fragmentation. |

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for validating the compound identity.

Figure 1: Decision logic for confirming this compound identity.

Fragmentation Analysis & Mechanistic Insight[1][2]

Understanding the fragmentation is crucial for distinguishing this specific isomer from its regioisomers (e.g., 3-bromo-5-tert-butyl).

The Molecular Ion Cluster

In the MS1 spectrum, you will observe two distinct peaks of nearly equal intensity:

-

m/z 217.0 (

isotope) -

m/z 219.0 (

isotope) -

Note: If the ratio is not ~1:1, or if the mass is shifted, suspect de-bromination (impurity) or halogen exchange.

Primary Fragmentation Pathways (MS2)

Upon Collision Induced Dissociation (CID), the molecule undergoes characteristic cleavages.

-

Loss of Isobutene (M - 56 Da): The tert-butyl group is labile. A common pathway involves a rearrangement where a proton is transferred to the ring or nitrogen, expelling neutral isobutene (

). -

Loss of Methyl Radical (M - 15 Da): Direct cleavage of a methyl group from the tert-butyl moiety.

-

Transition:

. -

Dominance: Usually less intense than the isobutene loss in ESI, but prominent in EI (Electron Impact).

-

-

Loss of Bromine Radical (M - 79/81 Da): Homolytic cleavage of the C-Br bond.

-

Transition:

. -

Significance: The resulting cation (

) will lose the isotopic doublet pattern , appearing as a singlet. This is the definitive proof that the bromine was attached to the lost fragment.

-

-

Ring Cleavage (HCN Loss): Pyrazoles often undergo ring opening followed by loss of HCN (27 Da) or acetonitrile (41 Da), though this requires higher collision energies (>40 eV).

Fragmentation Pathway Diagram

Figure 2: Proposed fragmentation tree for this compound.

Impurity Profiling & Regioisomerism

A common synthetic challenge is the formation of the 3-bromo-5-tert-butyl isomer. MS/MS can help distinguish these.

-

Steric Effect (The "Ortho" Effect): In the target molecule (5-bromo), the bulky tert-butyl group is at position 3, away from the N-methyl group. In the regioisomer (5-tert-butyl), the tert-butyl group is adjacent to the N-methyl.

-

MS Implication: The 5-tert-butyl isomer is sterically crowded. Under MS/MS conditions, it often exhibits a more abundant loss of the N-methyl group (M-15) or the entire N-methyl moiety to relieve strain, compared to the 5-bromo isomer described here.

-

Retention Time: Due to the exposed bromine in the 5-position (more polarizable) vs the shielded tert-butyl, the two isomers will likely have different retention times on C18 columns.

References

-

ChemicalBook. (2025). 3-Bromo-5-methyl-1H-pyrazole Chemical Properties and Uses. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1201423, 3-bromo-5-methyl-1H-pyrazole. Retrieved from

-

Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[1] Retrieved from

-

Holzer, W., & Hahn, G. (2003). Pyrazoles.[6][1][4][5][7][8][9][10] Part 2: Synthesis and spectroscopic characterization of some new 1-phenylpyrazoles. Journal of Heterocyclic Chemistry. (Contextual grounding for pyrazole N-methyl shifts).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-bromo-5-methyl-1H-pyrazole | C4H5BrN2 | CID 1201423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tert-butyl((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate | C12H17BrN4O2 | CID 86696997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

discovery and history of substituted bromo-pyrazoles

An In-Depth Technical Guide to the Discovery and History of Substituted Bromo-Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal and agricultural chemistry. The introduction of a bromine substituent onto this privileged scaffold profoundly influences its physicochemical properties and biological activity, leading to the development of blockbuster drugs and agrochemicals. This technical guide provides a comprehensive overview of the discovery and historical evolution of substituted bromo-pyrazoles. It delves into the core synthetic methodologies, from the foundational Knorr pyrazole synthesis to modern regioselective bromination techniques and constructions from brominated precursors. Through a detailed exploration of reaction mechanisms, experimental protocols, and key industrial applications, this guide offers field-proven insights for researchers and professionals engaged in the design and synthesis of novel bioactive molecules.

A Historical Perspective: From Pyrazole's Discovery to the Significance of Bromination

The journey of pyrazole chemistry began in 1883 with Ludwig Knorr's accidental synthesis of a pyrazole derivative, antipyrine, while attempting to prepare quinoline derivatives.[1][2] This serendipitous discovery unveiled a class of compounds with significant therapeutic potential. Knorr's foundational work, now known as the Knorr pyrazole synthesis, involves the condensation of a β-ketoester with a hydrazine derivative, a versatile reaction that opened the door to a vast array of substituted pyrazoles.[3]

The pyrazole ring itself is an aromatic system, and its reactivity towards electrophilic substitution has been a subject of extensive study.[4][5] Electrophilic attack, such as halogenation, preferentially occurs at the C4 position, which is the most electron-rich.[4][6] This inherent reactivity allows for the direct functionalization of a pre-formed pyrazole ring.

The introduction of a bromine atom into the pyrazole structure is a critical synthetic transformation. Bromine, as a substituent, imparts several key properties:

-

Modulation of Lipophilicity: The presence of a halogen atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.

-

Electronic Effects: Bromine is an electron-withdrawing group via induction but can also participate in resonance, influencing the overall electron distribution of the pyrazole ring and its interactions with biological targets.

-

Metabolic Stability: The C-Br bond can block sites of metabolism, increasing the half-life of a drug molecule.

-

Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[7]

These attributes have made substituted bromo-pyrazoles highly sought-after building blocks in the development of pharmaceuticals and agrochemicals.[8][9]

Core Synthetic Strategies for Substituted Bromo-Pyrazoles

The synthesis of substituted bromo-pyrazoles can be broadly categorized into two main approaches:

-

Direct Bromination of a Pre-formed Pyrazole Ring: This involves the electrophilic substitution of a hydrogen atom on the pyrazole ring with a bromine atom.

-

Synthesis from Brominated Precursors: This strategy involves constructing the pyrazole ring using starting materials that already contain a bromine atom.

Direct Electrophilic Bromination of Pyrazoles

The direct bromination of pyrazoles is a common and often straightforward method for introducing a bromine atom, typically at the C4 position. The regioselectivity is governed by the electronic properties of the pyrazole ring, where the C4 position is most susceptible to electrophilic attack.[4][10]

-

N-Bromosuccinimide (NBS): NBS is a mild and convenient source of electrophilic bromine ("Br+"). The reaction is often carried out in a suitable solvent like dimethylformamide (DMF) or water.[3][11]

-

Elemental Bromine (Br₂): While effective, the use of elemental bromine can sometimes lead to over-bromination, and its handling requires care due to its corrosive and toxic nature. The reaction conditions can be controlled to favor mono-bromination.[6]

-

Potassium Dichromate and Hydrobromic Acid: This combination generates bromine in situ and has been shown to be an effective method for the bromination of pyrazole.[12][13]

Experimental Protocol: Synthesis of 4-Bromopyrazole using NBS [11]

-

Materials:

-

1H-pyrazole (10 g, 147 mmol)

-

N-Bromosuccinimide (NBS) (26.1 g, 147 mmol)

-

Water (150 mL)

-

Ethyl acetate (EtOAc)

-

Aqueous sodium carbonate (Na₂CO₃)

-

Saturated brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend 1H-pyrazole in water at room temperature.

-

Add N-bromosuccinimide all at once. The reaction mixture will immediately turn milky white.

-

Stir the mixture continuously at room temperature for 24 hours.

-

Upon completion, extract the reaction mixture with ethyl acetate (2 x 100 mL).

-

Combine the organic phases and wash sequentially with aqueous sodium carbonate and saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the 4-bromopyrazole product.

-

Diagram: Electrophilic Bromination of Pyrazole at C4

Caption: Mechanism of electrophilic bromination of pyrazole at the C4 position.

Synthesis from Brominated Precursors

An alternative and often more regioselective approach is to construct the pyrazole ring from starting materials that already contain a bromine atom. This is particularly useful when substitution patterns other than C4-bromination are desired, or when the pyrazole ring is sensitive to direct bromination conditions.

The classical Knorr and Paal-Knorr pyrazole syntheses, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine, can be adapted to produce bromo-pyrazoles by using a brominated 1,3-dicarbonyl as a starting material.[7]

Diagram: Synthesis of a 4-Bromopyrazole via Knorr Synthesis

Caption: General workflow for synthesizing a 4-bromopyrazole from a brominated 1,3-dicarbonyl.

Modern synthetic chemistry has seen the rise of multi-component reactions for the efficient construction of complex molecules in a single step. An electrocatalytic three-component synthesis of 4-bromopyrazoles from acetylacetone, hydrazine, and diethyl bromomalonate has been reported, offering an eco-friendly approach.[14]

Case Study: The Synthesis of Chlorantraniliprole's Bromo-Pyrazole Core

The insecticide chlorantraniliprole is a prime example of the industrial importance of substituted bromo-pyrazoles. Its core structure is 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. The synthesis of this key intermediate is a multi-step process that showcases several important chemical transformations.[15][16][17]

Synthetic Pathway to Chlorantraniliprole's Pyrazole Intermediate

A common industrial route starts from 2,3-dichloropyridine.[15]

-

Hydrazino-substitution: 2,3-dichloropyridine reacts with hydrazine hydrate to form (3-chloropyridin-2-yl)-hydrazine.

-

Cyclization: The hydrazine derivative is then condensed with diethyl maleate to construct the pyrazolidinone ring.

-

Bromination: The pyrazolidinone intermediate is brominated using an agent like phosphorus oxybromide.

-

Oxidation: The resulting pyrazoline is oxidized to the pyrazole.

-

Hydrolysis: The ester group is hydrolyzed to the carboxylic acid, yielding the final intermediate.

An alternative patented route involves starting with 3-aminocrotononitrile, which undergoes cyclization, bromination, oxidation, and finally condensation with 2,3-dichloropyridine.[8]

Diagram: Key Steps in the Synthesis of the Bromo-Pyrazole Intermediate for Chlorantraniliprole

Sources

- 1. WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google Patents [patents.google.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. books.rsc.org [books.rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. ijnrd.org [ijnrd.org]

- 6. pharmajournal.net [pharmajournal.net]

- 7. scielo.org.mx [scielo.org.mx]

- 8. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

- 12. 3-BROMO-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

- 14. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

The Strategic Utility of 5-Bromo-3-tert-butyl-1-methyl-pyrazole in Modern Medicinal Chemistry

Introduction: The Pyrazole Scaffold as a Cornerstone in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its unique structural and electronic properties have been adeptly exploited by researchers to design a plethora of therapeutic agents across a wide range of diseases.[2] The market success of numerous pyrazole-containing drugs underscores the enduring value of this heterocyclic core in developing novel pharmaceuticals.[2] The strategic functionalization of the pyrazole ring is paramount to modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. In this context, halogenated pyrazoles, particularly bromo-derivatives, emerge as exceptionally versatile intermediates, paving the way for intricate molecular architectures through modern synthetic methodologies.[1]

This technical guide delves into the specific applications of 5-bromo-3-tert-butyl-1-methyl-pyrazole , a key building block whose structural attributes make it particularly valuable in the synthesis of targeted therapies, most notably in the realm of oncology. The presence of a bromine atom at the 5-position offers a reactive handle for a suite of powerful cross-coupling reactions, while the tert-butyl group at the 3-position can play a crucial role in enhancing binding affinity to biological targets.[3]

Core Application: A Gateway to Kinase Inhibitors

The primary and most significant application of this compound in medicinal chemistry is its role as a pivotal intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The 3-tert-butyl-1-methyl-pyrazole core has been identified as a key structural motif in the development of potent inhibitors of FMS-like tyrosine kinase 3 (FLT3).[3] Mutations in the FLT3 gene are prevalent in certain types of acute myeloid leukemia (AML), leading to uncontrolled cell growth.[3] The tert-butyl group, in particular, has been shown to be advantageous for enhancing binding to hydrophobic pockets within the FLT3 kinase domain.[3]

The synthetic journey from this compound to potent FLT3 inhibitors typically involves the transformation of the bromo-substituent into other key functional groups, such as an isocyanate. This is often achieved via a 5-amino-pyrazole intermediate, which is then converted to the isocyanate. The isocyanate group can then react with various nucleophiles to generate a library of urea derivatives for structure-activity relationship (SAR) studies.

Below is a diagram illustrating the central role of this compound as a synthetic intermediate.

Caption: Synthetic utility of this compound.

Synthetic Protocols: Harnessing the Power of Cross-Coupling

The bromine atom at the 5-position of the pyrazole ring is a versatile functional group that enables the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.[4][5][6] These reactions are fundamental in modern drug discovery, allowing for the rapid generation of diverse chemical libraries for biological screening.[7]

General Considerations for Cross-Coupling Reactions:

-

Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the catalyst.

-

Reagent Purity: The purity of reagents, especially the boronic acids, alkynes, and amines, is crucial for obtaining high yields and reproducible results.

-

Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by the freeze-pump-thaw method.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-3-tert-butyl-1-methyl-pyrazoles

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between a halide and an organoboron compound.[1] This reaction is particularly useful for introducing aryl or heteroaryl moieties at the 5-position of the pyrazole ring, a common feature in many kinase inhibitors.

Materials:

-

This compound

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Degassed solvent (e.g., 1,4-dioxane, DME, toluene/water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Add the palladium catalyst (0.01-0.05 equiv.).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-3-tert-butyl-1-methyl-pyrazole.

Caption: Workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-3-tert-butyl-1-methyl-pyrazole Derivatives

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[1] This reaction is essential for converting this compound into its corresponding 5-amino derivative, a crucial precursor for further functionalization into ureas, amides, and other nitrogen-containing functionalities.

Materials:

-

This compound

-

Amine or ammonia equivalent (e.g., benzophenone imine, followed by hydrolysis)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, RuPhos)

-

Strong base (e.g., NaOt-Bu, LHMDS)

-

Degassed solvent (e.g., toluene, THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium catalyst (0.01-0.05 equiv.) and the phosphine ligand (0.02-0.10 equiv.) to a dry Schlenk flask.

-

Add the base (1.5-2.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.5 equiv.).

-

Add the degassed solvent via syringe.

-

Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

-

Stir the reaction until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the desired 5-amino-3-tert-butyl-1-methyl-pyrazole derivative.

Protocol 3: Sonogashira Coupling for the Synthesis of 5-Alkynyl-3-tert-butyl-1-methyl-pyrazoles

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1] The resulting alkynyl-substituted pyrazoles can serve as valuable intermediates for further transformations or may exhibit biological activity themselves.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) co-catalyst (e.g., CuI)

-

Base (e.g., triethylamine, diisopropylamine)

-

Degassed solvent (e.g., THF, DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

To a dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and CuI (0.02-0.10 equiv.).

-

Evacuate and backfill the flask with an inert gas.

-

Add the degassed solvent and the base via syringe.

-

Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as indicated by TLC or LC-MS analysis.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Data Summary Table

| Reaction Type | Key Reagents | Typical Conditions | Product Class |

| Suzuki-Miyaura | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | 80-110 °C, 1,4-dioxane | 5-Aryl-pyrazoles |

| Buchwald-Hartwig | Amine, Pd₂(dba)₃, XPhos, NaOt-Bu | 80-120 °C, toluene | 5-Amino-pyrazoles |

| Sonogashira | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N | RT - 60 °C, THF | 5-Alkynyl-pyrazoles |

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex, biologically active molecules. Its utility is most pronounced in the generation of diverse libraries of substituted pyrazoles through robust and well-established palladium-catalyzed cross-coupling reactions. The demonstrated importance of the 3-tert-butyl-1-methyl-pyrazole core in potent kinase inhibitors highlights the value of this brominated precursor. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to leverage this compound in their quest for novel therapeutics. Future applications will undoubtedly see the continued use of this intermediate in the exploration of new chemical space for a variety of biological targets, further cementing the role of functionalized pyrazoles in the future of medicine.

References

-

MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

-

PubMed. Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: a versatile intermediate for the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides. Available from: [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

-

Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

-

PubChem. Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof. Available from: [Link]

-

ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

-

Arabian Journal of Chemistry. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Available from: [Link]

-

ResearchGate. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

-

PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]

-

JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available from: [Link]

- Google Patents. PYRAZOLE DERIVATIVE, AND PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole () for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]

- 6. jocpr.com [jocpr.com]

- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Functionalization of the Pyrazole C5 Position

Strategies for Regioselective C-H Activation and Lithiation

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster kinase inhibitors (e.g., Celecoxib, Ruxolitinib). While electrophilic substitution at the C4 position is electronically favorable and well-established, functionalization at the C5 position (adjacent to the substituted nitrogen) remains a synthetic bottleneck due to competing reactivity at C3 and C4.

This guide details two high-fidelity protocols for C5-functionalization: Transition Metal-Catalyzed C-H Arylation and Directed Lithiation . Unlike standard textbook methods, these protocols address the specific "regioselectivity switch" required to bypass the innate C4-reactivity of the pyrazole core.

Strategic Analysis: The Pyrazole Reactivity Map

To successfully functionalize C5, one must understand the electronic bias of the ring. The pyrazole nucleus presents three distinct carbon environments.

Electronic Bias and Competition

-

C4 Position (The Nucleophile): This is the most electron-rich position, naturally favoring Electrophilic Aromatic Substitution (

). Standard halogenations or nitrations occur here. -

C3 Position (The Distant Neighbor): In

-substituted pyrazoles, C3 is sterically remote from the -

C5 Position (The Target): This position is the most acidic (pKa ~28-30 in DMSO) due to the inductive effect of the adjacent pyrrole-like nitrogen. This acidity is the key lever for C-H Activation (via Concerted Metallation-Deprotonation) and Lithiation .

Visualization of Regioselectivity Pathways

Figure 1: Reactivity divergence of the pyrazole scaffold. Note that C5 functionalization requires conditions that exploit acidity (CMD/Lithiation) rather than electron density.

Protocol A: Pd-Catalyzed Direct C-H Arylation (C5-Selective)

Mechanism: Concerted Metallation-Deprotonation (CMD). Rationale: This method uses a palladium catalyst and a carbonate/pivalate base.[1] The base assists in cleaving the C5-H bond (the most acidic proton) simultaneously with the formation of the Pd-C bond.

Reagents & Equipment

-

Substrate:

-Methylpyrazole or -

Aryl Halide: Aryl Bromide (1.2 equiv).

-

Catalyst: Pd(OAc)

(5 mol%).[1] -

Ligand: PPh

(10 mol%) or ligand-free conditions for highly reactive substrates. -

Base: K

CO -

Solvent: DMA (Dimethylacetamide) or Anisole (Green alternative).

-

Atmosphere: Argon/Nitrogen.

Step-by-Step Methodology

-

Catalyst Pre-activation: In a glovebox or under argon flow, charge a reaction vial with Pd(OAc)

(11 mg, 0.05 mmol) and PPh -

Substrate Addition: Add the

-substituted pyrazole (1.0 mmol) and the Aryl Bromide (1.2 mmol). -

Base Addition: Add K

CO -

Solvation: Add anhydrous DMA (3.0 mL). Cap the vial with a crimp cap containing a PTFE septum.

-

Reaction: Heat the block to 140°C for 16 hours.

-

Critical Checkpoint: The solution usually turns black (Pd precipitation) if the reaction stalls. A dark brown/amber solution indicates active catalysis.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA.

-

Purification: Dry organic layer over MgSO

, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Troubleshooting Regioselectivity

If you observe C4-arylation or mixtures:

-

Switch Base: Use Cs

CO -

Blocking Strategy: If C4-arylation persists, use a 4-bromo-pyrazole or 4-ester-pyrazole starting material. The C4-group blocks the site, forcing reaction to C5. The ester can be decarboxylated later if needed.

Protocol B: Directed Lithiation (C5-Trapping)

Mechanism: Coordination-Directed Metallation (DoM).

Rationale: The nitrogen lone pair on the

Reagents & Equipment

-

Substrate: 1-Methylpyrazole (1.0 equiv).

-

Reagent:

-Butyllithium (1.6 M in hexanes, 1.1 equiv). -

Electrophile: Benzaldehyde, Iodine, or B(OiPr)

(1.2 equiv). -

Solvent: Anhydrous THF (freshly distilled or from SPS).

-

Cryogenic Setup: Acetone/Dry Ice bath (-78°C).

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 2-neck round bottom flask under vacuum; backfill with Argon.

-

Solvation: Add 1-Methylpyrazole (1.0 mmol) and THF (5 mL). Cool to -78°C .

-

Lithiation: Add

-BuLi (0.69 mL, 1.1 mmol) dropwise over 5 minutes.-

Mechanistic Insight: The solution may turn yellow. The

-methyl group exerts an inductive effect, making C5-H more acidic than C3-H or C4-H. -

Incubation: Stir at -78°C for 45–60 minutes. (Do not warm up, or the lithiated species may isomerize or decompose).

-

-

Electrophile Trapping: Add the electrophile (e.g., Iodine dissolved in THF) dropwise.

-

Warming: Allow the reaction to warm to room temperature over 2 hours.

-

Quench: Add sat. NH

Cl solution (5 mL). -

Workup: Extract with Et

O, wash with Na

The "N-Protecting Group" Trap

-

Warning: If using

-THP or -

Recommendation: For lithiation, simple

-alkyl or

Analytical Validation (Self-Validating the Protocol)

Distinguishing C5-substituted products from C3 or C4 isomers is the most common failure mode. Use these NMR markers to validate your product.

Proton NMR ( H NMR) Signatures

| Feature | C5-Substituted Product | C4-Substituted Product | C3-Substituted Product |

| Remaining Protons | One singlet (C4-H) or doublet (if C3-H couples). | Two doublets (C3-H and C5-H). | One singlet (C4-H) or doublet. |

| Coupling ( | |||

| NOE Signal | Strong NOE between | No NOE between | No NOE between |

The NOESY Confirmation Workflow

The definitive proof of C5-functionalization is the Nuclear Overhauser Effect (NOE) .

-

Run a 2D NOESY spectrum.

-

Locate the

-substituent protons (e.g., -

Look for a cross-peak with your new substituent (e.g., aryl protons).

-

Result:

-

Cross-peak present: You have the C5-isomer (Proximity < 5 Å).

-

Cross-peak absent: You likely have the C3-isomer or C4-isomer.

-

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the optimal C5-functionalization pathway based on the desired substituent.

References

-

Ben Romdhane, R., et al. (2024). Palladium-Catalyzed Selective C5-H Bond Arylation of Pyrazole Using Methanol Substituent as Blocking Group. SSRN.[2] Link

-

Gommermann, N., et al. (2009). C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. National Institutes of Health (PubMed). Link

-

Rahali, A., et al. (2025).[3] Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. ResearchGate. Link

-

Elguero, J., et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Royal Society of Chemistry (Org. Biomol. Chem.). Link

-

Besselièvre, F., et al. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. PubMed. Link

Sources

Application Note & Synthetic Protocols: 5-Bromo-3-tert-butyl-1-methyl-pyrazole

Document ID: AN-PYR-005B

Executive Summary

This document provides a detailed technical guide for the application of 5-bromo-3-tert-butyl-1-methyl-pyrazole as a versatile synthetic building block. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibition properties.[3][4][5] The title compound combines the stability and steric influence of the tert-butyl and N-methyl groups with a synthetically versatile bromine atom at the 5-position. This bromine serves as a key handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.[1] This guide offers field-proven insights and detailed, step-by-step protocols for its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling researchers in drug discovery and materials science to leverage its full potential.

Physicochemical Properties & Handling

A summary of the key properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₈H₁₃BrN₂ |

| Molecular Weight | 217.11 g/mol |

| Appearance | Off-white to light yellow solid/oil |

| CAS Number | 1000595-30-7 |

| Boiling Point | ~250-260 °C (Predicted) |

| Solubility | Soluble in common organic solvents (DCM, THF, Toluene, DMF) |

Handling & Storage:

-

Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

The compound is stable under normal laboratory conditions.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The C5-bromine bond is the primary reactive site, making this pyrazole an ideal electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions.[1] The sterically demanding tert-butyl group at the C3 position can influence the conformation of the final products and their interaction with biological targets.[3]

A generalized workflow for these reactions is depicted below.

Caption: Generalized workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl groups.[1] This is particularly valuable for synthesizing libraries of compounds for structure-activity relationship (SAR) studies, for example, in the development of kinase inhibitors.[1][6]

Causality Behind Protocol Choices:

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is chosen for its high efficiency and broad functional group tolerance in coupling heteroaryl halides.[7]

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong base, effective for activating the boronic acid partner without promoting decomposition of sensitive substrates.[7]

-

Solvent System: A mixture of an organic solvent like dimethoxyethane (DME) or dioxane with water is crucial. Water aids in the dissolution of the base and facilitates the transmetalation step of the catalytic cycle.[8]

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Materials:

-

This compound (1.0 equiv, e.g., 217 mg, 1.0 mmol)

-

Phenylboronic acid (1.2 equiv, e.g., 146 mg, 1.2 mmol)

-

Pd(dppf)Cl₂ (0.03 equiv, e.g., 22 mg, 0.03 mmol)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv, e.g., 345 mg, 2.5 mmol)

-

1,2-Dimethoxyethane (DME) (4 mL)

-

Water (1 mL)

-

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add DME and water via syringe.

-

Heat the reaction mixture to 80-85 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3-tert-butyl-1-methyl-5-phenyl-1H-pyrazole.

-

Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[1][9] This introduces a linear alkyne functionality, which is a versatile handle for further transformations (e.g., click chemistry, reductions) or can be a key pharmacophore itself.[1]

Causality Behind Protocol Choices:

-

Catalyst System: This reaction requires a dual-catalyst system. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) activates the alkyne for transmetalation.[10]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves as both the base to deprotonate the terminal alkyne and often as the solvent.[10]

-

Ligand: Triphenylphosphine (PPh₃) is a common and effective ligand for stabilizing the palladium center throughout the catalytic cycle.

Protocol 2: Sonogashira Coupling with Phenylacetylene

-

Materials:

-

This compound (1.0 equiv, e.g., 217 mg, 1.0 mmol)

-

Phenylacetylene (1.1 equiv, e.g., 112 mg, 1.1 mmol, ~121 µL)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv, e.g., 14 mg, 0.02 mmol)

-

Copper(I) iodide (CuI) (0.04 equiv, e.g., 7.6 mg, 0.04 mmol)

-

Triethylamine (TEA) (5 mL)

-

Tetrahydrofuran (THF), anhydrous (5 mL)

-

-

Procedure:

-

To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill with an inert gas three times.

-

Add anhydrous THF and TEA via syringe.

-

Add phenylacetylene dropwise via syringe.

-

Stir the reaction at room temperature for 8-16 hours. If the reaction is slow, gentle heating (40-50 °C) can be applied. Monitor by TLC or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to yield 3-tert-butyl-1-methyl-5-(phenylethynyl)-1H-pyrazole.

-

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for creating carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[11] This reaction allows for the coupling of a wide range of primary and secondary amines with the pyrazole core.[1] Five-membered heterocyclic halides can be challenging substrates, but the use of modern, sterically hindered phosphine ligands enables these transformations efficiently.[12][13]

Causality Behind Protocol Choices:

-

Catalyst/Ligand: A palladium source like Pd₂(dba)₃ is used with a specialized, bulky electron-rich phosphine ligand such as XPhos. This combination forms a highly active catalytic species that promotes both the oxidative addition and the challenging reductive elimination steps, preventing catalyst deactivation that can occur with nitrogen-containing heterocycles.[1][12]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the catalytic cycle.[1]

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic species.[1]

Protocol 3: Buchwald-Hartwig Amination with Morpholine

-

Materials:

-

This compound (1.0 equiv, e.g., 217 mg, 1.0 mmol)

-

Morpholine (1.2 equiv, e.g., 105 mg, 1.2 mmol, ~105 µL)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv, e.g., 18 mg, 0.02 mmol)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv, e.g., 38 mg, 0.08 mmol)

-